Tert-butyl (3R)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Description
Tert-butyl (3R)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a bicyclic structure with a fused oxazolidine and piperidine ring system. This compound is primarily used as a chiral building block in pharmaceutical synthesis, leveraging its rigid spirocyclic framework to modulate biological activity and pharmacokinetic properties .
Properties
IUPAC Name |
tert-butyl (3R)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-10-11(16)14(9-18-10)5-7-15(8-6-14)12(17)19-13(2,3)4/h10-11,16H,5-9H2,1-4H3/t10-,11?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORRAJSJCALZIB-NFJWQWPMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2(CCN(CC2)C(=O)OC(C)(C)C)CO1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(C2(CCN(CC2)C(=O)OC(C)(C)C)CO1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Structural Considerations
The target molecule features a spiro[4.5]decane core with a 2-oxa-8-azaspiro framework, a tertiary alcohol at C4, a methyl group at C3 (R-configuration), and a Boc-protected amine . Retrosynthetically, the molecule can be dissected into:
-
Spirocyclic backbone : Constructed via oxidative cleavage of tricyclo[5.2.2.0¹,⁵]undecane intermediates or cyclization of aminodiol precursors .
-
Stereochemical control : Achieved through chiral resolution, asymmetric catalysis, or diastereoselective alkylation .
-
Functionalization : Introduction of the hydroxyl and methyl groups via oxidation, reduction, or bridgehead substitution .
Synthesis via Boc-Protected Intermediate Deprotection
A widely reported method involves deprotection of a Boc-protected precursor. For example, 1,1-dimethylethyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate undergoes HCl-mediated deprotection in methanol to yield 2-oxa-8-azaspiro[4.5]decane . Adapting this approach for the target compound:
Procedure :
-
Starting material : (3R)-tert-butyl 4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is treated with methanolic HCl (3M) at 0–20°C for 24 hours .
-
Workup : Evaporation under reduced pressure, followed by purification via Amberlyst 26 ion exchange resin (eluent: methanol) .
Key Data :
| Parameter | Value | Reference |
|---|---|---|
| Reaction temperature | 0–20°C | |
| Solvent | Methanol | |
| Catalyst | HCl (3M) | |
| Purification | Ion exchange chromatography |
Stereoselective Synthesis via Oxidative Cleavage
A second route leverages oxidative cleavage of tricyclic intermediates, as demonstrated in spiro[4.5]decane syntheses :
Steps :
-
Tricyclic ketone formation : React cyclohexadiene derivatives with BF₃·MeOH to generate tricyclo[5.2.2.0¹,⁵]undecane intermediates .
-
Oxidative cleavage : Treat tricyclic ketones (e.g., 25a ) with ozone or Dess-Martin periodinane to yield spiro[4.5]decanes .
-
Reductive alkylation : Introduce the methyl group via Na/NH₃-mediated reduction followed by methyl iodide quenching .
Example :
-
Dess-Martin periodinane oxidizes (3S)-tert-butyl 4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate to a ketone intermediate, which is reduced to the R-configured alcohol using DIBALH .
Optimization :
-
Stereochemical inversion : Use chiral auxiliaries or enantioselective catalysts to achieve the desired (3R) configuration .
-
Yield improvement : Sequential ozonolysis and Jones oxidation enhance spiroacid formation (yield: 72–85%) .
Bridgehead Substitution Strategy
Bridgehead substitution offers an alternative for introducing the methyl group :
Procedure :
-
α-Methoxy carboxylic acid synthesis : React tricyclic ketones with methoxylating agents (e.g., MeONa).
-
Reductive alkylation : Treat with Na/NH₃ and methyl iodide to convert methoxy to methyl groups .
-
Boc protection : Use Boc anhydride in dichloromethane with DMAP catalysis .
Case Study :
-
Conversion of 35 (α-methoxy carboxylic acid) to 29a (α-methyl carboxylic acid) achieves 78% yield via Na/NH₃ and MeI .
Comparative Analysis of Methods
Industrial-Scale Considerations
For large-scale production, the Boc deprotection method is preferred due to its simplicity and scalability . Key parameters:
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium periodate.
Reduction: Reduction reactions can be performed using hydride reagents.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom in the piperidine ring.
Common Reagents and Conditions
Oxidation: Sodium periodate in a mixture of tert-butanol and water at 50°C.
Reduction: Common hydride reagents like sodium borohydride.
Substitution: N,N-dimethylformamide dimethyl acetal in toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with sodium periodate yields corresponding oxidized derivatives .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Tert-butyl (3R)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate serves as a building block for synthesizing potential therapeutic agents. Its unique spirocyclic structure allows it to interact with various biological targets, making it a candidate for drug development aimed at treating neurodegenerative diseases and other conditions.
-
Organic Synthesis
- The compound is utilized as an intermediate in the synthesis of more complex molecules, particularly those with therapeutic potential. Its structural features enable diverse chemical transformations, including oxidation, reduction, and substitution reactions.
-
Biological Studies
- Due to its unique structure, the compound is a subject of interest in studying biological interactions and mechanisms. It has shown promise in modulating biological pathways relevant to neuroprotection and inflammation.
Neuroprotective Activity
Research indicates that compounds similar to tert-butyl (3R)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane have shown protective effects against neurotoxicity induced by amyloid-beta peptides, which are implicated in Alzheimer's disease. These compounds can inhibit β-secretase activity and reduce amyloid aggregation, thereby offering potential therapeutic benefits in neurodegenerative conditions.
In Vitro Studies :
In vitro experiments have demonstrated that tert-butyl (3R)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane can prevent cell death in astrocytes induced by amyloid-beta exposure. The compound exhibited a moderate reduction in cell death rates and decreased TNF-alpha production, indicating its potential role as a neuroprotective agent.
In Vivo Studies :
In vivo assessments using animal models suggest that while the compound shows promise in vitro, its efficacy may vary due to bioavailability issues when administered systemically. Treatments with similar compounds did not yield statistically significant improvements in cognitive function compared to established treatments like galantamine in scopolamine-induced models of Alzheimer's disease.
Mechanism of Action
The mechanism of action for tert-butyl (3R)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Data Tables
Table 1. Key Properties of Selected Spirocyclic Compounds
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Functional Groups |
|---|---|---|---|---|
| Tert-butyl (3R)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate | C₁₃H₂₃NO₄ | 257.33 | Not provided | 4-hydroxy, 3-methyl, Boc-protected |
| Tert-butyl (3S)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate | C₁₃H₂₃NO₄ | 257.33 | Ref: 10-F621734 | Enantiomeric 3S configuration |
| Tert-butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | C₁₈H₂₄FN₂O₃ | 341.40 | 1375303-54-0 | 4-fluorophenyl, 3-oxo |
| Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | C₁₂H₂₂N₂O₂ | 226.32 | 336191-17-4 | Diaza spirocycle |
Biological Activity
Tert-butyl (3R)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 2172654-72-5) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H25NO4
- Molecular Weight : 271.36 g/mol
- IUPAC Name : this compound
- Purity : 97%
Synthesis Methods
The synthesis of this compound involves several steps, typically starting from simpler precursors through methods such as:
- Oxidation : Using sodium periodate to oxidize specific functional groups.
- Reduction : Employing hydride reagents like sodium borohydride.
- Substitution Reactions : Utilizing N,N-dimethylformamide dimethyl acetal in toluene for nitrogen substitutions.
These methods allow for the production of the compound with high purity suitable for biological studies .
The compound's mechanism of action is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in neurological functions. Its spirocyclic structure enables it to fit into specific binding sites, modulating enzyme activity and potentially influencing signaling pathways related to neurodegenerative diseases.
Pharmacological Effects
- Neuroprotective Activity : Research indicates that compounds similar to tert-butyl (3R)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane have shown protective effects against neurotoxicity induced by amyloid-beta peptides, which are implicated in Alzheimer's disease. These compounds can inhibit β-secretase activity and reduce amyloid aggregation, thereby offering potential therapeutic benefits in neurodegenerative conditions .
- Cytokine Modulation : Studies have demonstrated that related compounds can lower levels of pro-inflammatory cytokines such as TNF-α in astrocytes exposed to amyloid-beta, suggesting an anti-inflammatory mechanism that could contribute to their neuroprotective effects .
In Vitro Studies
In vitro experiments have shown that tert-butyl (3R)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane can prevent cell death in astrocytes induced by amyloid-beta exposure. The compound exhibited a moderate reduction in cell death rates and decreased TNF-α production, indicating its potential role as a neuroprotective agent .
In Vivo Studies
In vivo assessments using animal models have indicated that while the compound shows promise in vitro, its efficacy may vary due to bioavailability issues when administered systemically. For instance, treatments with similar compounds did not yield statistically significant improvements in cognitive function compared to established treatments like galantamine in scopolamine-induced models of Alzheimer's disease .
Comparative Data Table
| Property | Tert-butyl (3R)-4-hydroxy... | Similar Compounds |
|---|---|---|
| Molecular Weight | 271.36 g/mol | Varies (typically 250–300 g/mol) |
| Neuroprotective Effect | Moderate | Variable |
| Cytokine Modulation | Decreases TNF-α | Similar effects observed |
| Inhibition of β-secretase | Yes | Yes |
| Bioavailability | Moderate | Varies widely |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing tert-butyl (3R)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multistep protocols involving spirocyclic intermediates. For example:
-
Step 1 : Boc protection of a spirocyclic amine using Boc₂O in dichloromethane with triethylamine and DMAP (94% yield) .
-
Step 2 : Reduction of a ketone intermediate using lithium triethylborohydride at -78°C in THF, followed by peroxide quenching (107% yield due to incomplete purification) .
-
Step 3 : Cyanide substitution via BF₃·Et₂O-mediated reaction with trimethylsilyl cyanide at -78°C (107% yield) .
-
Key Variables : Temperature control (-78°C for stereochemical fidelity), reagent stoichiometry (e.g., 1.5 equivalents of Boc₂O), and inert atmosphere (dry solvents) are critical for reproducibility.
- Data Table : Comparative Synthesis Steps
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, DMAP, CH₂Cl₂ | 94% | Exothermic reaction; DMAP accelerates acylation |
| Ketone Reduction | LiEt₃BH, THF, -78°C | 107% | Overestimated due to residual solvent |
| Cyanide Substitution | TMSCN, BF₃·Et₂O | 107% | Requires strict anhydrous conditions |
Q. What safety protocols are recommended for handling this spirocyclic compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves inspected for integrity, chemical-resistant suits, and NIOSH-approved respiratory protection if aerosolization occurs .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile reagents (e.g., acetonitrile in reflux conditions) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination due to potential aquatic toxicity .
Advanced Research Questions
Q. How can stereochemical integrity at the 3R position be maintained during synthetic modifications, such as cyanide substitution?
- Methodological Answer : The 3R configuration is sensitive to reaction temperature and Lewis acid choice. For example:
-
Low-Temperature Control : Cyanide substitution at -78°C with BF₃·Et₂O minimizes racemization by stabilizing transition states .
-
Stereochemical Monitoring : Use chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiopurity, as demonstrated for related spirocyclic compounds (95% ee achieved via iridium-catalyzed methods) .
- Data Contradiction Analysis : reports a 107% yield for cyanide substitution, suggesting potential solvent retention or side-product formation. Cross-validate yields via quantitative NMR or LC-MS to resolve discrepancies .
Q. What analytical strategies are effective for characterizing spirocyclic conformations and functional group interactions?
- Methodological Answer :
-
X-ray Crystallography : Resolve spirocyclic conformations (e.g., 4-benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one) to confirm ring puckering and hydrogen-bonding networks .
-
Advanced NMR : Use 2D NOESY to analyze through-space interactions between the tert-butyl group and the spirocyclic oxygen, confirming steric effects on reactivity .
- Data Table : NMR Chemical Shifts for Key Protons
| Proton Position | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| tert-butyl C(CH₃)₃ | 1.42 | Singlet | 9H, Boc group |
| Spirocyclic CH | 3.85 | Multiplet | 1H, 3R configuration |
Q. How do structural modifications (e.g., hydroxyl vs. cyano substituents) impact the compound’s reactivity in downstream applications?
- Methodological Answer :
-
Hydroxyl Group : Participates in hydrogen bonding, influencing solubility (e.g., tert-butyl 1-hydroxy-8-oxa-2-azaspiro[4.5]decane-2-carboxylate is polar and prone to oxidation) .
-
Cyano Group : Enhances electrophilicity for nucleophilic additions (e.g., Grignard reactions) but requires stabilization via low-temperature protocols .
- Contradiction Resolution : While reports successful cyanide substitution, notes missing data on hazardous decomposition products. Conduct thermal gravimetric analysis (TGA) to identify degradation thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
